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Compound of Interest

Compound Name: Hydroxystannane

Cat. No.: B3424226 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum

chemical calculations to the study of stannane compounds. Stannanes, or organotin

compounds, are of significant interest across various scientific disciplines, including materials

science, catalysis, and medicinal chemistry. The unique properties of the tin atom, with its

accessible d-orbitals and range of coordination numbers, make computational modeling an

invaluable tool for understanding and predicting the behavior of these molecules. This guide

summarizes key quantitative data, details common experimental and computational

methodologies, and provides visual representations of relevant chemical processes.

Data Presentation: A Comparative Summary of
Stannane Properties
Quantum chemical calculations provide a powerful means to predict and analyze the geometric

and electronic properties of stannane compounds. The following tables summarize key

quantitative data from both experimental and computational studies, offering a comparative

view of important molecular parameters.

Table 1: Selected Bond Lengths in Stannane Compounds
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Compound Bond
Experimental
Bond Length
(Å)

Computational
Method

Calculated
Bond Length
(Å)

Tetramethylstann

ane (TMSn)
Sn-C 2.144 PBE1PBE 2.164[1]

Triphenylstannyl

N-acetyl-L-

cysteinate

Sn-S 2.435 - -

Triphenylstannyl

N-acetyl-L-

cysteinate

Sn-O 2.138 - -

(E)-1-

(tributylstannyl)-1

-octene

Sn-C(sp2) - DFT 2.158

Dibutyltin(IV)

glycylglycinate
Sn-O 2.106 B3LYP/LANL2DZ 2.155

Dibutyltin(IV)

glycylglycinate
Sn-N 2.193 B3LYP/LANL2DZ 2.261

Pyridyl Stannane

Derivative
Sn-N 2.888(2) r²SCAN-3c 2.50[2]

Dihalo-pyridyl

Stannane
Sn-N ~2.37 M05-2X-GD3 2.43[2]

Tin Allene

Analogue
C=Sn - - 1.9787(15)[3]

Table 2: Selected Bond Angles in Stannane Compounds
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Compound Angle
Experimental
Bond Angle (°)

Computational
Method

Calculated
Bond Angle (°)

Dibutyltin(IV)

glycylglycinate
O-Sn-N 154.5 B3LYP/LANL2DZ 152.9

Dibutyltin(IV)

glycylglycinate
C-Sn-C 134.6 B3LYP/LANL2DZ 132.1

Pyridyl Stannane

Derivative
C-Sn-N 165.14(7) - -[2]

Dihalo-pyridyl

Stannane
Equatorial angles

76.7(2) -

136.9(2)
- -[2]

Tin Allene

Analogue
C-Sn-C - - 178.06(6)[3]

Table 3: 119Sn NMR Chemical Shifts

Compound
Coordination
Number

Experimental
119Sn
Chemical Shift
(ppm)

Computational
Method

Calculated
119Sn
Chemical Shift
(ppm)

Tetramethylstann

ane (TMSn)
4 0.0 (reference) - -

Pyridyl Stannane

Derivative
5 -104.3 - -[2]

Dihalo-pyridyl

Stannane
5 -182.7 - -[2]

Table 4: Selected Vibrational Frequencies (cm-1)
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Compound
Vibrational
Mode

Experimental
Frequency

Computational
Method

Calculated
Frequency

Trimethylvinylsta

nnane

ν(Sn-Csp3)

asymmetric
530 - -

Trimethylvinylsta

nnane

ν(Sn-Csp3)

symmetric
512 - -

Trimethylvinylsta

nnane
ν(Sn-Csp2) 482 - -

(3-Oxo-3H-

benzo[f]chromen

-1yl) methyl N,N-

dimethylcarbamo

dithioate

C=O stretch 1708.6 B3LYP 1728[4]

Table 5: Calculated Reaction Energies

Reaction Computational Method
Calculated Reaction
Energy (kcal/mol)

NH3 + OH → NH2 + H2O Multiple methods 2.48[5]

NH3 + O → NH2 + OH Multiple methods 4.86[5]

NH3 + H → NH2 + H2 Multiple methods 11.82[5]

NH3 + CH3 → NH2 + CH4 Multiple methods 13.80[5]

Experimental Protocols
The synthesis and characterization of stannane compounds are crucial for validating

computational models and for their practical application. Below are detailed methodologies for

key experiments commonly employed in organotin chemistry.

Synthesis of Organotin(IV) Carboxylates
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A general and widely used method for the synthesis of organotin(IV) carboxylates involves the

reaction of organotin(IV) halides with the desired carboxylic acid or its salt.

Materials:

Triorganotin(IV) chloride (e.g., triphenyltin chloride, tributyltin chloride, trimethyltin chloride)

Carboxylic acid ligand (e.g., benzamidomethionine)

Anhydrous organic solvent (e.g., n-hexane, benzene, acetone, methanol, ethanol)

Reflux apparatus

Magnetic stirrer and hotplate

Procedure:

Dissolve the carboxylic acid ligand in the chosen anhydrous organic solvent in a round-

bottom flask equipped with a magnetic stir bar.

In a separate flask, dissolve an equimolar amount of the triorganotin(IV) chloride in the same

solvent.

Slowly add the organotin solution to the carboxylic acid solution while stirring.

Attach a reflux condenser to the flask and heat the reaction mixture to reflux for a specified

period (typically several hours), monitoring the reaction progress by techniques like Thin

Layer Chromatography (TLC).

After the reaction is complete, allow the mixture to cool to room temperature.

Remove the solvent under reduced pressure using a rotary evaporator.

The resulting solid product is then purified by recrystallization from a suitable solvent to yield

the desired organotin(IV) carboxylate.
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119Sn Nuclear Magnetic Resonance (NMR)
Spectroscopy
119Sn NMR is a powerful technique for characterizing the coordination environment of the tin

atom in stannane compounds.[6]

Instrumentation:

High-field NMR spectrometer equipped with a multinuclear probe.

Sample Preparation:

Dissolve a sufficient amount of the stannane compound in a suitable deuterated solvent

(e.g., CDCl3, C6D6).

Transfer the solution to an NMR tube.

Data Acquisition:

Tune the NMR probe to the 119Sn frequency.

Acquire a one-dimensional 119Sn NMR spectrum. Proton decoupling is typically used to

simplify the spectrum and improve the signal-to-noise ratio.

Use a suitable reference standard, such as tetramethyltin (SnMe4), setting its chemical shift

to 0 ppm.

Process the acquired Free Induction Decay (FID) with appropriate window functions and

Fourier transformation to obtain the final spectrum.

The chemical shift of the 119Sn resonance provides information about the coordination

number and the electronic environment of the tin atom.[6] For more complex structures, two-

dimensional NMR experiments like 1H-119Sn HMBC can be employed to establish

connectivity.

Quantum Chemical Calculation Protocols
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Density Functional Theory (DFT) is the most widely used quantum chemical method for

studying stannane compounds due to its favorable balance of accuracy and computational

cost.

Geometry Optimization and Vibrational Frequency
Calculation
This protocol outlines a typical workflow for obtaining the optimized geometry and vibrational

frequencies of a stannane molecule.

Software:

A quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.

Procedure:

Input File Preparation:

Define the initial molecular geometry of the stannane compound. This can be done using

Cartesian coordinates or Z-matrix format.

Specify the charge and spin multiplicity of the molecule.

Choose a suitable level of theory:

Functional: Hybrid functionals like B3LYP or PBE0 are commonly used. For systems

where dispersion interactions are important, dispersion-corrected functionals such as

B3LYP-D3 are recommended.[7] The M06-2X functional has also shown good

performance for organometallic systems.

Basis Set: For the tin atom, a basis set that includes effective core potentials (ECPs)

like LANL2DZ is often employed to account for relativistic effects.[7] For lighter atoms

(C, H, N, O), Pople-style basis sets (e.g., 6-31G(d,p)) or Dunning's correlation-

consistent basis sets (e.g., cc-pVTZ) are common choices.

Include keywords for geometry optimization (Opt) and frequency calculation (Freq).
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Execution:

Submit the input file to the quantum chemistry software for calculation.

Analysis of Results:

Geometry Optimization: Verify that the optimization has converged to a true minimum on

the potential energy surface. This is confirmed by the absence of imaginary frequencies in

the subsequent frequency calculation. The output will provide the optimized bond lengths,

bond angles, and dihedral angles.

Vibrational Frequencies: The output will list the calculated vibrational frequencies. These

can be compared with experimental IR and Raman data. It is common practice to scale

the calculated frequencies by an empirical factor to improve agreement with experimental

values.[4]

NMR Chemical Shift Calculation
Calculating NMR chemical shifts can aid in the structural elucidation of stannane compounds.

Procedure:

Geometry Optimization: First, perform a geometry optimization of the stannane molecule

using a reliable DFT method as described above.

NMR Calculation Input:

Use the optimized geometry as the input for a separate NMR calculation.

Employ the Gauge-Independent Atomic Orbital (GIAO) method, which is a standard and

accurate approach for calculating NMR shielding tensors.

Choose a suitable functional and basis set. Functionals and basis sets used for geometry

optimization are often suitable for NMR calculations as well. For heavy atoms like tin,

relativistic effects can be significant, and methods like the Zeroth-Order Regular

Approximation (ZORA) may be necessary for high accuracy.[8]
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Include a reference compound, typically tetramethyltin (TMSn), and calculate its shielding

tensor at the same level of theory.

Execution and Analysis:

Run the NMR calculation.

The calculated chemical shift is obtained by subtracting the calculated isotropic shielding

value of the nucleus of interest from the isotropic shielding value of the reference

compound.

Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and

workflows relevant to the study of stannane compounds.
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Figure 1: A typical experimental and computational workflow for studying stannane
compounds.

R-X (Alkyl/Aryl Halide) + Mg

R-MgX (Grignard Reagent)

Reaction in
Anhydrous Ether

SnCl4

R4Sn (Tetraorganostannane)

Click to download full resolution via product page

Figure 2: Simplified reaction scheme for the synthesis of a tetraorganostannane via a Grignard
reaction.
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Figure 3: A logical workflow for performing DFT calculations on a stannane compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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